Fosaprepitant N-oxide

Description

BenchChem offers high-quality Fosaprepitant N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fosaprepitant N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

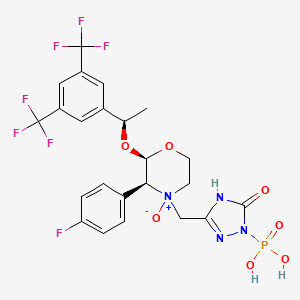

C23H22F7N4O7P |

|---|---|

Molecular Weight |

630.4 g/mol |

IUPAC Name |

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxidomorpholin-4-ium-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid |

InChI |

InChI=1S/C23H22F7N4O7P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)41-20-19(13-2-4-17(24)5-3-13)34(36,6-7-40-20)11-18-31-21(35)33(32-18)42(37,38)39/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,37,38,39)/t12-,19+,20-,34?/m1/s1 |

InChI Key |

NBFJFSNRWBIGCE-FMSQANQXSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H]([N+](CCO2)(CC3=NN(C(=O)N3)P(=O)(O)O)[O-])C4=CC=C(C=C4)F |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C([N+](CCO2)(CC3=NN(C(=O)N3)P(=O)(O)O)[O-])C4=CC=C(C=C4)F |

Origin of Product |

United States |

Certification and Use:once Fully Characterized and Its Purity Assigned, a Certificate of Analysis Coa is Generated. This Document Details All the Analytical Results and Confirms the Material S Suitability for Use As a Reference Standard in Routine Quality Control Testingpharmagrowthhub.com. the Qualified Working Standard is then Used for Peak Identification E.g., by Retention Time Matching and for the Quantitative Determination of Fosaprepitant N Oxide in Fosaprepitant Api and Finished Drug Products.

Mechanistic Research on the Biological Relevance of Fosaprepitant N Oxide

Investigation of Fosaprepitant (B1673561) N-oxide in the Prodrug-to-Active Drug Conversion Cascade

Fosaprepitant is administered intravenously and is rapidly converted to the active drug, aprepitant (B1667566), by ubiquitous phosphatases in the body. This conversion is a hydrolysis reaction that removes the phosphoryl group from fosaprepitant, and it is not known to involve an N-oxide intermediate. The process is highly efficient, with the conversion being nearly complete within 30 minutes of administration.

In Vitro Studies on the Interaction of Fosaprepitant N-oxide with Biological Systems

Aprepitant itself is a moderate inhibitor and an inducer of CYP3A4, and also an inducer of CYP2C9. In vitro studies using human liver microsomes have been crucial in elucidating these interactions. These studies show that aprepitant can increase the plasma concentrations of co-administered drugs that are metabolized by CYP3A4.

Table 1: In Vitro Enzyme Interaction Profile of Aprepitant

| Enzyme | Interaction |

|---|---|

| CYP3A4 | Substrate, Moderate Inhibitor, and Inducer |

| CYP1A2 | Minor Substrate |

| CYP2C19 | Minor Substrate |

The antiemetic effect of aprepitant is due to its high-affinity antagonism of the NK1 receptor. Studies have shown that some of aprepitant's metabolites retain a degree of affinity for the NK1 receptor, although they are generally considered to be weakly active compared to the parent drug. For instance, the N-dealkylated metabolite of aprepitant has been reported to have a high affinity for the NK1 receptor in vitro. There is currently no publicly available data from demonstrably active studies on the specific receptor binding affinity of Aprepitant N-oxide.

Implications for Pharmaceutical Development and Quality Control of Fosaprepitant

Impact of Fosaprepitant (B1673561) N-oxide on Drug Substance and Drug Product Stability

The presence and growth of Fosaprepitant N-oxide are direct indicators of the stability of both the drug substance and the final drug product. Oxidation is a common degradation pathway for pharmaceuticals, and for molecules containing tertiary amine structures like Fosaprepitant, the formation of an N-oxide is a known vulnerability. nih.gov

Forced degradation studies, which are essential for identifying potential degradation pathways, have shown that Fosaprepitant is susceptible to degradation under oxidative conditions. humanjournals.com When subjected to oxidative stress, such as exposure to hydrogen peroxide, the formation of degradation products is observed. humanjournals.comnih.gov One of the significant products arising from such stress is the N-oxide impurity. humanjournals.com The rate of N-oxide formation can be influenced by several factors including the presence of residual peroxides from manufacturing processes, exposure to oxygen and light, and the presence of trace transition metals that can catalyze oxidation reactions. acs.org

The stability of Fosaprepitant in solution is also a key consideration. While studies have demonstrated its physico-chemical stability in 0.9% NaCl solution for specific periods under controlled conditions (room temperature and refrigerated), the potential for oxidative degradation leading to N-oxide formation remains a critical parameter to monitor over the product's shelf-life. omicsonline.orgresearchgate.netomicsonline.org The conversion of the tertiary amine in the morpholine (B109124) ring of Fosaprepitant to its corresponding N-oxide alters the molecule's polarity and may impact its efficacy and safety profile. acs.org Therefore, the level of Fosaprepitant N-oxide serves as a critical quality attribute (CQA) that must be controlled to ensure the product remains stable and safe for patient use.

A summary of Fosaprepitant's stability under various stress conditions highlights its susceptibility to oxidation:

| Stress Condition | Observation | Implication for N-oxide Formation |

| Acid Hydrolysis | Degradation observed | Not a primary pathway for N-oxide formation |

| Base Hydrolysis | Degradation observed | Not a primary pathway for N-oxide formation |

| Oxidation (Peroxide) | Significant degradation observed, with unknown impurities forming. humanjournals.com | High potential for Fosaprepitant N-oxide formation. nih.gov |

| Thermal | Degradation observed | Can accelerate oxidative processes |

| Photolytic & Humidity | Found to be stable humanjournals.com | Lower direct impact on N-oxide formation compared to oxidation |

Strategies for Impurity Control and Specification Setting for N-oxide

Effective control of Fosaprepitant N-oxide is crucial for ensuring the safety and quality of the final drug product. This involves a multi-faceted approach that begins during process development and continues through to commercial manufacturing and stability monitoring.

The control of impurities in new drug substances and products is governed by the International Conference on Harmonisation (ICH) guidelines, primarily Q3A(R2) and Q3B(R2). europa.eu These guidelines provide a framework for establishing acceptance criteria for impurities. ich.org

Reporting Threshold: This is the level at which an impurity must be reported in a regulatory submission. For Fosaprepitant N-oxide, any amount exceeding this threshold would require documentation. ich.org

Identification Threshold: If the N-oxide impurity exceeds this level, its structure must be confirmed. ich.org

Qualification Threshold: Above this threshold, the impurity must be qualified, meaning data must be gathered to establish its biological safety. ich.org The level of any impurity that has been adequately tested in safety and clinical studies is considered qualified. ich.org

Setting a specification for Fosaprepitant N-oxide involves evaluating the batch data from the manufacturing process and the results from stability studies. ich.org The acceptance criteria are set to ensure that the level of the N-oxide remains below its qualification threshold throughout the shelf life of the product. europa.eu For impurities that are also degradation products, their levels must be monitored and included within the total degradation product limit. ich.org

A proactive approach using Quality Risk Management (QRM) principles is essential for controlling oxidative impurities like Fosaprepitant N-oxide. ispe.org This begins with a thorough risk assessment to identify potential sources of oxidative stress throughout the manufacturing process and supply chain. ispe.org

Risk Identification: A cross-functional team can use tools like fishbone diagrams to identify factors that could lead to the formation of N-oxides. ispe.org Key areas to investigate include:

Raw Materials: Presence of oxidizing agents or metal impurities in starting materials and reagents.

Manufacturing Process: Exposure to air (oxygen), high temperatures, or light. Use of solvents that may generate peroxides.

Storage and Handling: Inadequate packaging that fails to protect from oxygen or light, and inappropriate storage temperatures.

Risk Mitigation: Once risks are identified, strategies can be implemented to control them:

Process Optimization: Modifying reaction conditions to minimize oxidation, such as performing certain steps under an inert atmosphere (e.g., nitrogen).

Material Control: Setting stringent specifications for raw materials to limit peroxides and metal catalysts.

Packaging: Utilizing packaging materials with low oxygen permeability and incorporating oxygen scavengers if necessary.

Formulation: For the drug product, the inclusion of antioxidants could be considered to inhibit oxidative degradation, although this requires extensive compatibility and stability testing.

Advanced Analytical Method Development for Routine Quality Assurance and Release

Reliable and robust analytical methods are the cornerstone of impurity control. For Fosaprepitant N-oxide, stability-indicating methods that can separate it from the active pharmaceutical ingredient (API) and other related substances are required. omicsonline.orgomicsonline.org

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose. humanjournals.commlcpharmacy.edu.inresearchgate.net Several stability-indicating RP-HPLC methods have been developed and validated for the determination of related substances in Fosaprepitant Dimeglumine. humanjournals.comresearchgate.net These methods are designed to be specific, linear, accurate, and precise, in accordance with ICH Q2 guidelines. ich.orgresearchgate.net

A typical validated RP-HPLC method for Fosaprepitant and its impurities would include the following parameters:

| Parameter | Example Specification | Purpose |

| Column | Unison UK-Phenyl, 3μm (250mm × 4.6mm) humanjournals.com | Provides the stationary phase for chromatographic separation. |

| Mobile Phase | Gradient elution with a phosphate (B84403) buffer and acetonitrile. humanjournals.com | The solvent system that carries the sample through the column. |

| Flow Rate | 1.0 mL/min humanjournals.com | Controls the speed of the separation. |

| Detection | UV at 210 nm humanjournals.com or 264 nm mlcpharmacy.edu.in | Allows for the detection and quantification of the API and impurities. |

| Injection Volume | 20 µL humanjournals.com | The amount of sample introduced into the system. |

| Column Temperature | 25°C humanjournals.com | Ensures reproducible chromatographic conditions. |

The validation of such methods includes forced degradation studies to demonstrate that the method can effectively separate the degradation products, including the N-oxide, from the main peak, thus proving its stability-indicating nature. humanjournals.comresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for the N-oxide impurity are also established to ensure the method is sensitive enough to detect it at levels compliant with ICH guidelines. researchgate.net

Future Research Avenues for Understanding and Managing N-oxide Formation in Pharmaceutical Compounds

While significant progress has been made in controlling impurities, the formation of N-oxides in pharmaceuticals remains an area of active interest. Future research could focus on several key areas:

Predictive Modeling: Developing more sophisticated in silico models to predict the propensity of new chemical entities to form N-oxides based on their molecular structure. This would allow for early-stage risk assessment during drug discovery.

Mechanistic Understanding: Deeper investigation into the specific mechanisms of N-oxide formation for different classes of compounds. This includes studying the catalytic effects of various trace metals and the impact of different excipients in a formulation on the rate of oxidation.

Advanced Formulation Strategies: Exploring novel formulation technologies and excipients that can offer enhanced protection against oxidation. This could include the development of new antioxidant systems or advanced packaging technologies.

Process Analytical Technology (PAT): Implementing real-time monitoring during the manufacturing process to detect and control conditions that favor N-oxide formation. This would allow for more dynamic process control and improved quality assurance.

Biological Impact: Further research into the biological activity and toxicological profiles of N-oxide impurities. While often considered minor components, understanding their potential impact is crucial for setting scientifically justified specifications. nih.govresearchgate.net

By focusing on these areas, the pharmaceutical industry can continue to improve its strategies for managing N-oxide impurities, ensuring the development of safer and more stable medicines.

Q & A

What are the established methodologies for synthesizing and characterizing Fosaprepitant N-Oxide in vitro?

Category: Basic Research

Answer:

Fosaprepitant N-Oxide synthesis typically involves oxidation of the parent compound, fosaprepitant, using agents like meta-chloroperbenzoic acid (mCPBA) under controlled conditions. Characterization employs:

- High-Performance Liquid Chromatography (HPLC) for purity assessment .

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm structural integrity .

- Mass Spectrometry (MS) for molecular weight validation .

Researchers should optimize reaction parameters (e.g., solvent, temperature, stoichiometry) to minimize side products, referencing protocols from analogous N-oxide syntheses .

How does Fosaprepitant N-Oxide’s metabolic stability compare to its parent compound, and what experimental models are suitable for such evaluations?

Category: Advanced Research

Answer:

Comparative metabolic stability studies require:

- In vitro hepatocyte or microsomal assays to quantify degradation rates via LC-MS/MS .

- CYP450 inhibition/induction assays to assess enzyme interactions .

- Pharmacokinetic (PK) profiling in animal models (e.g., rodents) to measure half-life () and clearance .

Contradictions in existing data (e.g., variability in metabolite ratios) may arise from interspecies differences or assay conditions; these require validation using human-derived liver models and isotope-labeled tracers .

What mechanisms underlie Fosaprepitant N-Oxide’s interactions with hormonal contraceptives, and how can these be experimentally validated?

Category: Advanced Research

Answer:

The metabolite’s potential to reduce contraceptive efficacy is hypothesized to involve:

- Competitive binding assays to test affinity for cytochrome P450 3A4 (CYP3A4), the enzyme responsible for estrogen/progestin metabolism .

- Co-administration studies in animal models, monitoring serum hormone levels via ELISA or radioimmunoassay .

- In silico docking simulations (e.g., molecular dynamics) to predict binding interactions with CYP3A4 .

Methodological rigor requires adherence to NIH guidelines for preclinical reporting, including dose-response curves and statistical power analysis .

How can researchers resolve discrepancies in reported bioactivity data for Fosaprepitant N-Oxide across studies?

Category: Advanced Research

Answer:

Contradictory findings (e.g., variable efficacy in emesis prevention) may stem from:

- Batch-to-batch variability : Implement QC protocols per USP/EMA standards, including residual solvent analysis and chiral purity assessment .

- Experimental design flaws : Use blinded, randomized trials with standardized endpoints (e.g., emesis frequency in chemotherapy-induced nausea/vomiting models) .

- Data normalization : Apply multivariate regression to account for covariates like patient age, CYP3A4 genotype, or concomitant medications .

Cross-study validation via meta-analysis of raw datasets is recommended .

What are the best practices for ensuring the stability of Fosaprepitant N-Oxide in laboratory settings?

Category: Basic Research

Answer:

Stability protocols include:

- Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor degradation products via HPLC-DAD .

- Storage conditions : Use airtight, light-resistant containers at with desiccants; validate stability over 6–12 months .

- Peroxide testing : If synthesized from peroxide-forming solvents (e.g., diethyl ether), use iodide-based test strips to detect peroxidation .

How can the enantiomeric purity of Fosaprepitant N-Oxide impact its pharmacological profile, and what analytical methods are critical for its assessment?

Category: Advanced Research

Answer:

Enantiomeric impurities may alter receptor binding (e.g., NK1 antagonism). Key methods:

- Chiral HPLC with polysaccharide-based columns to separate enantiomers .

- Circular Dichroism (CD) Spectroscopy to confirm optical activity .

- In vitro functional assays (e.g., calcium flux in NK1 receptor-transfected cells) to correlate purity with bioactivity .

Studies should specify enantiomeric ratios in the "Materials and Methods" section to ensure reproducibility .

What in vitro and in vivo models are most appropriate for evaluating Fosaprepitant N-Oxide’s efficacy in non-CINV applications?

Category: Advanced Research

Answer:

For novel indications (e.g., neuroinflammation):

- In vitro : Primary microglial cultures treated with lipopolysaccharide (LPS), measuring cytokine suppression via multiplex assays .

- In vivo : Murine models of neuropathic pain, with Fosaprepitant N-Oxide administered intrathecally; efficacy assessed via von Frey filament tests .

Data interpretation must include dose-ranging studies and positive/negative controls (e.g., aprepitant) to contextualize results .

How should researchers design experiments to investigate Fosaprepitant N-Oxide’s potential for drug-drug interactions beyond CYP3A4?

Category: Advanced Research

Answer:

Expand interaction screening to:

- Transporter inhibition assays (e.g., P-glycoprotein, OATP1B1) using fluorescent substrates in Caco-2 or HEK293 cells .

- CYP phenotyping cocktails in human liver microsomes to identify minor CYP isoforms involved .

- Transcriptomic analysis (RNA-seq) of hepatocytes to assess nuclear receptor activation (e.g., PXR, CAR) .

Report results using STARD guidelines for diagnostic accuracy and MIAME standards for omics data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.